7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1204298-01-0
VCID: VC2983905
InChI: InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-5-3-4-6-11(10)16/h3-7H,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3F
Molecular Formula: C14H11ClFN3
Molecular Weight: 275.71 g/mol

7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.: 1204298-01-0

Cat. No.: VC2983905

Molecular Formula: C14H11ClFN3

Molecular Weight: 275.71 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine - 1204298-01-0

Specification

CAS No. 1204298-01-0
Molecular Formula C14H11ClFN3
Molecular Weight 275.71 g/mol
IUPAC Name 7-chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-5-3-4-6-11(10)16/h3-7H,1-2H3
Standard InChI Key QPTAFXWCKZNFKD-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3F
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3F

Introduction

Chemical Structure and Properties

7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with specific substituents at positions 2, 3, 5, and 7. The compound belongs to the broader family of pyrazolo[1,5-a]pyrimidines, which have gained significant attention in medicinal chemistry and materials science. The molecular structure consists of a fused ring system with a pyrazole ring connected to a pyrimidine ring, creating the characteristic bicyclic scaffold .

The primary structural features include a chlorine atom at position 7, a 2-fluorophenyl group at position 3, and methyl groups at positions 2 and 5. These specific substituents confer unique chemical and potentially biological properties to the molecule. The positioning of the fluorine atom on the ortho position of the phenyl ring distinguishes this compound from its structural isomers.

Basic Chemical Information

The compound's essential chemical data is summarized in Table 1:

ParameterValue
Chemical FormulaC₁₄H₁₁ClFN₃
Molecular Weight275.71 g/mol
CAS Number1204298-01-0
InChI KeyQPTAFXWCKZNFKD-UHFFFAOYSA-N
SMILES CodeCC1=NC2=C(C3=CC=CC=C3F)C(C)=NN2C(Cl)=C1
Physical StateSolid
Standard Purity≥95%

These properties have been documented in chemical databases and commercial supplier information .

Spectroscopic and Structural Characteristics

While specific spectroscopic data for this exact compound is limited in the search results, its structural characteristics can be inferred from similar compounds in the pyrazolo[1,5-a]pyrimidine family. The bicyclic core features a fused 5-6 ring system with three nitrogen atoms: two in the pyrimidine ring and one in the pyrazole ring. The chlorine at position 7 and the fluorine on the phenyl group are key structural elements that influence the compound's electronic properties and potential reactivity patterns.

Synthesis Methodologies

The synthesis of 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically follows established routes for pyrazolo[1,5-a]pyrimidine derivatives, with modifications to introduce the specific substituents.

General Synthetic Approaches

The main synthetic pathway involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles acting as 1,3-bisnucleophilic systems. This approach enables versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactivity

7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can participate in various chemical transformations, typical of its structural class.

Types of Reactions

The compound can undergo several types of reactions, primarily at the reactive chlorine position and through the heterocyclic nitrogen atoms:

  • Nucleophilic substitution: The chlorine at position 7 represents an excellent leaving group for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides

  • Oxidation reactions: The compound can undergo oxidative transformations, potentially introducing additional functional groups or modifying existing ones

  • Reduction reactions: Selective reduction can alter specific substituents, including the potential dechlorination at position 7

  • Metal-catalyzed coupling: The chlorine position provides an opportunity for palladium-catalyzed cross-coupling reactions to introduce various groups

Reaction Conditions and Reagents

Table 2 summarizes potential reaction conditions for various transformations:

Reaction TypeTypical ReagentsConditionsPotential Products
Nucleophilic SubstitutionAmines, alcohols, thiolsBase (K₂CO₃, Et₃N), polar solvents, 25-80°C7-substituted derivatives
OxidationKMnO₄, CrO₃Aqueous or organic solvents, room temperature to elevated temperaturesOxidized derivatives
ReductionNaBH₄, LiAlH₄THF, MeOH, 0-25°CReduced derivatives
Cross-couplingBoronic acids, organostannanes, Pd catalystsBase, organic solvents, 50-100°C7-aryl/alkyl derivatives

The reactivity pattern is expected to be similar to that of other 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives documented in chemical literature.

Comparison with Structural Analogs

Several structurally related compounds have been documented in the literature, differing primarily in the position of the fluorine atom on the phenyl ring or in the nature of other substituents.

Structural Isomers

Table 3 compares 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with its primary structural isomers:

CompoundCAS NumberFluorine PositionMolecular WeightKey Differences
7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine1204298-01-0ortho (2-position)275.71 g/molReference compound
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine1204297-75-5meta (3-position)275.71 g/molDifferent electronic distribution on phenyl ring
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine842112-54-3para (4-position)275.71 g/molDifferent dipole moment and potential hydrogen bonding

The position of the fluorine atom on the phenyl ring creates distinct electronic environments, potentially influencing binding interactions with biological targets and reactivity patterns in chemical transformations.

Other Related Derivatives

Several other derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been documented:

  • 6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Features a hydroxyl/carbonyl group at position 7 instead of chlorine

  • 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a cyano group at position 3 instead of the fluorophenyl group

  • 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine: A simpler analog with fluorine directly attached to position 3 of the core scaffold

These structural variations produce compounds with different physicochemical properties and potentially distinct biological activities, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.

Applications in Scientific Research

The pyrazolo[1,5-a]pyrimidine scaffold, including 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, has found applications in various research domains.

Medicinal Chemistry

In medicinal chemistry, pyrazolo[1,5-a]pyrimidines serve as important pharmacophores for developing novel therapeutic agents. The specific substitution pattern in 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine may confer unique binding properties with biological targets, making it valuable for structure-activity relationship studies and drug discovery efforts .

Chemical Biology

These compounds can function as molecular probes to study biological processes and protein-ligand interactions. The presence of the fluorine atom provides an opportunity for tracking binding interactions through 19F NMR studies.

Material Science

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in material science applications, particularly due to their interesting photophysical properties. These compounds can exhibit fluorescence characteristics, making them candidates for sensors and imaging applications .

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